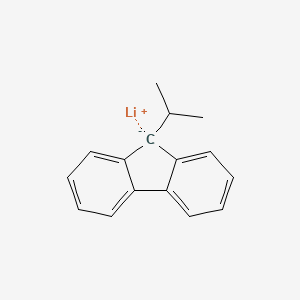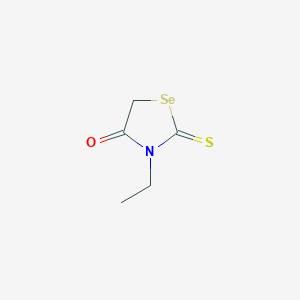
3-Ethyl-2-sulfanylidene-1,3-selenazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Ethyl-2-sulfanylidene-1,3-selenazolidin-4-one is a heterocyclic compound containing selenium and sulfur atoms.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethyl-2-sulfanylidene-1,3-selenazolidin-4-one typically involves the reaction of primary amines with carbon disulfide and dialkyl maleates. This three-component condensation reaction yields the corresponding alkyl (3-R-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-yl)acetates, which can be further modified to introduce selenium atoms .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions
3-Ethyl-2-sulfanylidene-1,3-selenazolidin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and selenoxides.
Reduction: Reduction reactions can convert the compound into its corresponding sulfides and selenides.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be employed under mild conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include various derivatives of the original compound, such as sulfoxides, selenoxides, and substituted selenazolidinones.
Wissenschaftliche Forschungsanwendungen
3-Ethyl-2-sulfanylidene-1,3-selenazolidin-4-one has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex selenium-containing heterocycles.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for studying enzyme inhibition and protein interactions.
Medicine: Selenium-containing compounds are known for their anticancer, antiviral, and antibacterial properties.
Industry: It can be used in the development of new materials with specific electronic and optical properties.
Wirkmechanismus
The mechanism of action of 3-ethyl-2-sulfanylidene-1,3-selenazolidin-4-one involves its interaction with molecular targets such as enzymes and proteins. The compound can form covalent bonds with thiol groups in proteins, leading to inhibition of enzyme activity. Additionally, its selenium atom can participate in redox reactions, influencing cellular oxidative stress pathways .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Sulfanylidene-1,3-thiazolidin-4-one: This compound is similar in structure but contains sulfur instead of selenium.
1,3-Selenazolidin-4-one: Lacks the ethyl and sulfanylidene groups but shares the selenazolidinone core structure.
Uniqueness
3-Ethyl-2-sulfanylidene-1,3-selenazolidin-4-one is unique due to the presence of both sulfur and selenium atoms in its structure. This dual presence imparts distinct chemical reactivity and biological activity compared to its sulfur-only or selenium-only counterparts .
Eigenschaften
CAS-Nummer |
37027-79-5 |
|---|---|
Molekularformel |
C5H7NOSSe |
Molekulargewicht |
208.15 g/mol |
IUPAC-Name |
3-ethyl-2-sulfanylidene-1,3-selenazolidin-4-one |
InChI |
InChI=1S/C5H7NOSSe/c1-2-6-4(7)3-9-5(6)8/h2-3H2,1H3 |
InChI-Schlüssel |
OZSLHMIPHJJONI-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1C(=O)C[Se]C1=S |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[bis(4-chlorophenyl)methoxy]-N,N-dimethylacetamide](/img/structure/B14664005.png)
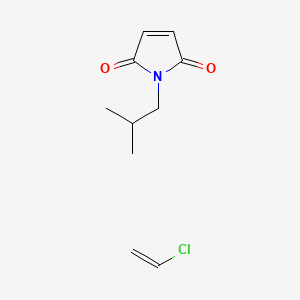

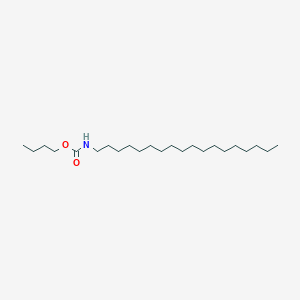
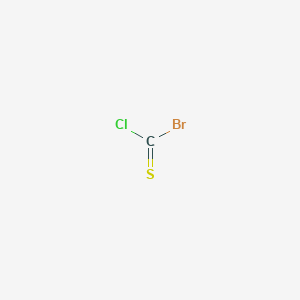
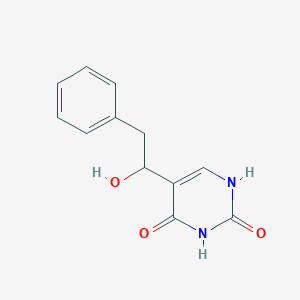
![1-Hydroxy-2',6'-diphenylspiro[indole-2,4'-pyran]-3(1H)-one](/img/structure/B14664025.png)

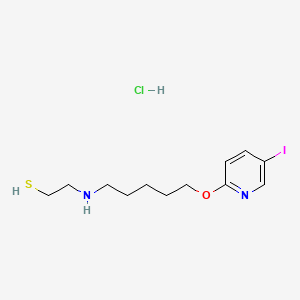

![N-[1-(4-Ethyl-2,5-dimethoxyphenyl)propan-2-ylidene]hydroxylamine](/img/structure/B14664044.png)
![1-[(2R)-5-(Hydroxymethyl)-2,3-dihydrofuran-2-yl]-5-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B14664049.png)
![2,2'-[(1S,2R)-3-Methylcyclohex-3-ene-1,2-diyl]diacetic acid](/img/structure/B14664052.png)
